Ala6-SRIF-14-amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ala6-SRIF-14-Amid ist ein synthetisches Analogon von Somatostatin, einem Peptidhormon, das das endokrine System reguliert und die Neurotransmission und Zellproliferation beeinflusst. Diese Verbindung wurde speziell entwickelt, um mit Somatostatin-Rezeptoren, insbesondere dem Somatostatin-Rezeptor vom Typ 4 (SSTR4), zu interagieren, und wurde auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ala6-SRIF-14-Amid beinhaltet die Festphasenpeptidsynthese (SPPS)-Methode. Diese Technik ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt.

Kopplung: Die nächste Aminosäure wird aktiviert und an die wachsende Kette gekoppelt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ala6-SRIF-14-Amid folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft verwendet, um den Prozess zu rationalisieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) ist unerlässlich, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ala6-SRIF-14-Amid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Bildung von Disulfidbrücken zwischen Cysteinresten.

Reduktion: Aufbrechen von Disulfidbrücken, wodurch freie Thiolgruppen entstehen.

Substitution: Modifizierung bestimmter Aminosäurereste, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wird typischerweise mit milden Oxidationsmitteln wie Jod oder Luftoxidation durchgeführt.

Reduktion: Wird mit Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) erreicht.

Substitution: Verwendung spezifischer Reagenzien zur Aminosäuremodifizierung, wie z. B. Carbodiimide für Kopplungsreaktionen.

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderter biologischer Aktivität oder Stabilität. Beispielsweise kann Oxidation zur Bildung cyclischer Peptide führen, die eine höhere Rezeptorbindungsaffinität aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren.

Biologie: Untersuchung seiner Rolle bei der Regulierung von Zellsignalwegen und Rezeptorinteraktionen.

Medizin: Erforschung seines therapeutischen Potenzials zur Behandlung von Erkrankungen wie chronischen Schmerzen, Krebs und endokrinen Störungen.

Industrie: Verwendung bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Werkzeugen .

Wirkmechanismus

Ala6-SRIF-14-Amid übt seine Wirkung aus, indem es an Somatostatin-Rezeptoren bindet, insbesondere an SSTR4. Diese Interaktion hemmt die Adenylylcyclase-Aktivität, reduziert die cAMP-Spiegel und moduliert anschließend verschiedene zelluläre Prozesse. Die Verbindung aktiviert auch den Mitogen-aktivierten Proteinkinase (MAPK)-Signalweg und beeinflusst so die Zellproliferation und Apoptose .

Wirkmechanismus

Ala6-SRIF-14-amide exerts its effects by binding to somatostatin receptors, particularly SSTR4. This interaction inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently modulating various cellular processes. The compound also activates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Somatostatin-14: Die natürliche Form von Somatostatin mit ähnlichen Rezeptorbindungseigenschaften.

Octreotid: Ein synthetisches Analogon mit einer längeren Halbwertszeit und erhöhter Stabilität.

Lanreotide: Ein weiteres synthetisches Analogon, das zur Behandlung von Akromegalie und neuroendokrinen Tumoren eingesetzt wird.

Einzigartigkeit

Ala6-SRIF-14-Amid ist einzigartig aufgrund seiner spezifischen Modifikationen, wie z. B. der Substitution von Alanin an Position 6, die seine Rezeptorbindungsaffinität und Stabilität im Vergleich zu anderen Analoga erhöht. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Somatostatin-Rezeptor-Interaktionen und die Entwicklung gezielter Therapien .

Eigenschaften

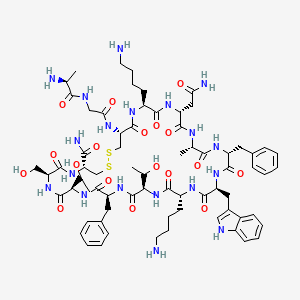

Molekularformel |

C70H101N19O18S2 |

|---|---|

Molekulargewicht |

1560.8 g/mol |

IUPAC-Name |

(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxamide |

InChI |

InChI=1S/C70H101N19O18S2/c1-36(73)59(96)77-32-55(94)79-53-35-109-108-34-52(58(75)95)87-67(104)51(33-90)86-70(107)57(39(4)92)89-66(103)48(28-41-19-9-6-10-20-41)85-69(106)56(38(3)91)88-62(99)46(24-14-16-26-72)80-65(102)49(29-42-31-76-44-22-12-11-21-43(42)44)83-64(101)47(27-40-17-7-5-8-18-40)82-60(97)37(2)78-63(100)50(30-54(74)93)84-61(98)45(81-68(53)105)23-13-15-25-71/h5-12,17-22,31,36-39,45-53,56-57,76,90-92H,13-16,23-30,32-35,71-73H2,1-4H3,(H2,74,93)(H2,75,95)(H,77,96)(H,78,100)(H,79,94)(H,80,102)(H,81,105)(H,82,97)(H,83,101)(H,84,98)(H,85,106)(H,86,107)(H,87,104)(H,88,99)(H,89,103)/t36-,37-,38?,39?,45-,46+,47+,48-,49-,50+,51-,52-,53-,56+,57+/m0/s1 |

InChI-Schlüssel |

XOOYWFHODVEJSJ-XEOGGQMXSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)N)CO)C(C)O)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Kanonische SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)N)CO)C(C)O)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(diaminomethylideneamino)-1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B10846613.png)

![2-[[2-[[2-[[2-[[2-[[2-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846616.png)

![2-[[2-[[2-[[2-[[2-[[2-[6-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846623.png)

![1-Ethyl-3-[3-(3,4,5-trimethoxyanilino)pyrido[2,3-b]pyrazin-6-yl]thiourea](/img/structure/B10846628.png)

![2-[[2-[[2-[[4-amino-2-[[2-[[2-[[1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10846635.png)

![2-[[2-[[2-[[2-[[2-[[2-[2-[3-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846642.png)

![2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine](/img/structure/B10846689.png)